

Application Notes and Protocols for Copper-Catalyzed Reactions Involving Ethyl Bromodifluoroacetate

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Compound of Interest

Compound Name: Bromodifluoroacetic acid

Cat. No.: B1271540

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This document provides detailed application notes and experimental protocols for a selection of synthetically valuable copper-catalyzed reactions utilizing ethyl bromodifluoroacetate. The incorporation of the difluoroacetate moiety is of significant interest in medicinal chemistry and drug development due to its ability to modulate the physicochemical and biological properties of molecules. The following protocols offer reliable methods for the formation of carbon-carbon and carbon-heteroatom bonds with this versatile reagent.

Copper-Catalyzed Bromodifluoroacetylation of Alkenes

This protocol, developed by Zhu and coworkers, describes a regioselective bromodifluoroacetylation of alkenes. The reaction proceeds under mild conditions and is proposed to occur via an atom transfer radical addition (ATRA) mechanism. This method provides a direct route to compounds bearing both a bromine atom and a difluoroacetate group, which are versatile intermediates for further synthetic transformations.

Experimental Protocol

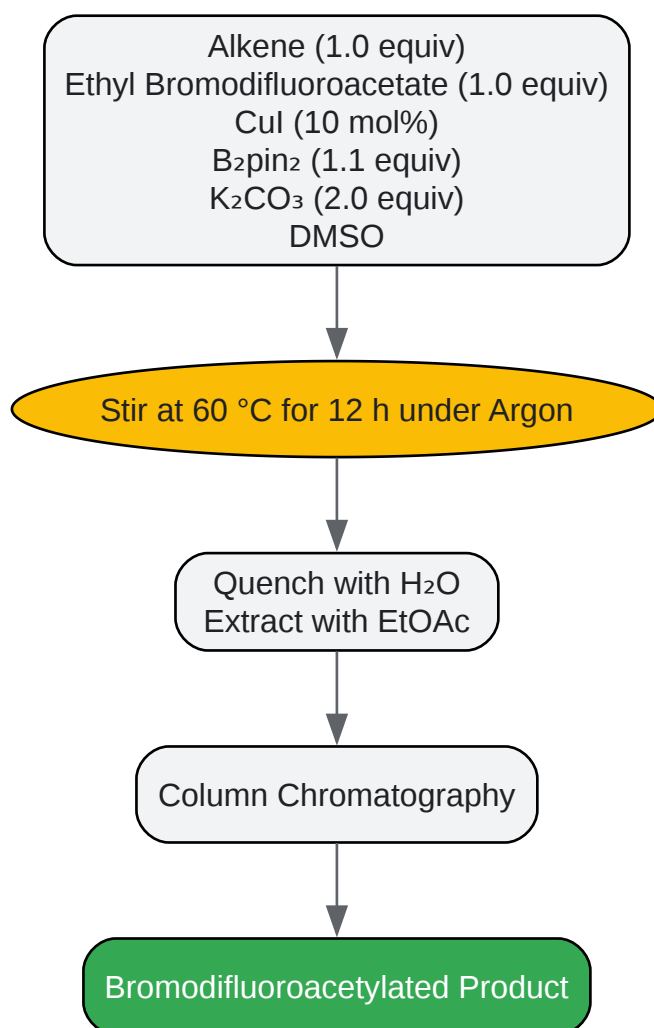
To a reaction tube charged with an alkene (0.2 mmol, 1.0 equiv.), CuI (3.8 mg, 0.02 mmol, 10 mol%), and B₂pin₂ (55.8 mg, 0.22 mmol, 1.1 equiv.), were added K₂CO₃ (55.2 mg, 0.4 mmol,

2.0 equiv.) and ethyl bromodifluoroacetate (40.6 mg, 0.2 mmol, 1.0 equiv.). The tube was then evacuated and backfilled with argon three times. Anhydrous DMSO (2.0 mL) was added via syringe, and the mixture was stirred at 60 °C for 12 hours. Upon completion, the reaction was quenched with water and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.

Quantitative Data: Substrate Scope

Entry	Alkene Substrate	Product	Yield (%)
1	Styrene	Ethyl 2-bromo-4,4-difluoro-4-phenylbutanoate	85
2	4-Methylstyrene	Ethyl 2-bromo-4,4-difluoro-4-(p-tolyl)butanoate	82
3	4-Methoxystyrene	Ethyl 2-bromo-4,4-difluoro-4-(4-methoxyphenyl)butanoate	78
4	4-Chlorostyrene	Ethyl 2-bromo-4-(4-chlorophenyl)-4,4-difluorobutanoate	88
5	1-Octene	Ethyl 2-bromo-4,4-difluorodecanoate	75
6	Cyclohexene	Ethyl 2-bromo-2-(2,2-difluoro-1-cyclohexyl)acetate	65

Reaction Workflow



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Caption: General workflow for the bromodifluoroacetylation of alkenes.

Copper-Mediated Regioselective Hydrodifluoroalkylation of Alkynes

This method, reported by Wang and coworkers, enables the hydrodifluoroalkylation of terminal alkynes with high regio- and stereoselectivity.^[1] The reaction utilizes an inexpensive copper catalyst and a reducing agent to suppress the common side reaction of alkyne homocoupling.

^[1]

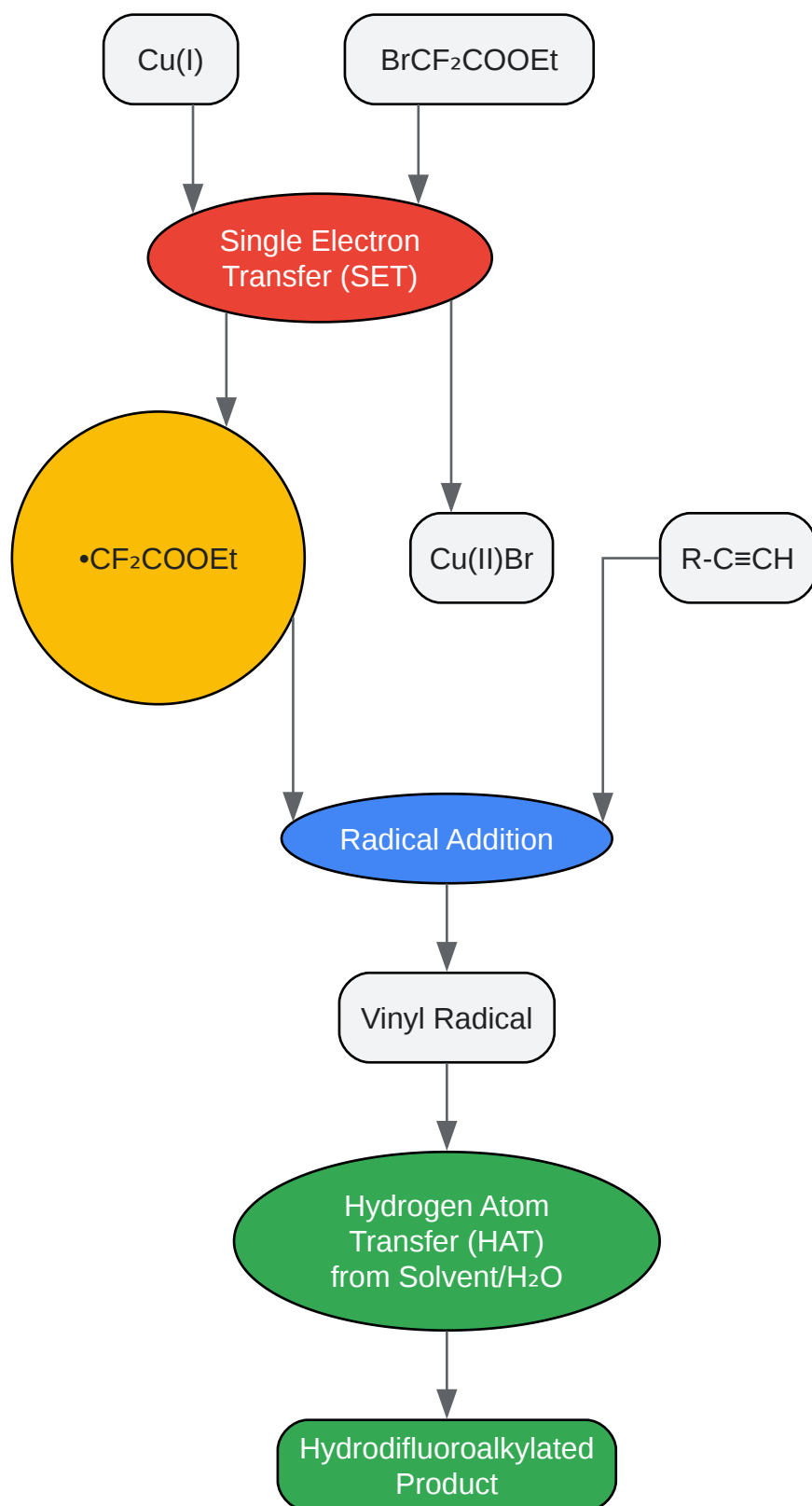
Experimental Protocol

A mixture of the alkyne (0.2 mmol, 1.0 equiv.), CuBr (2.9 mg, 0.02 mmol, 10 mol%), and Na₂S₂O₅ (38.0 mg, 0.2 mmol, 1.0 equiv.) was placed in a reaction tube. The tube was evacuated and backfilled with argon. Then, ethyl bromodifluoroacetate (81.2 mg, 0.4 mmol, 2.0 equiv.) and DMSO (1.0 mL) were added. The reaction mixture was stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate, washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated. The product was isolated by flash chromatography on silica gel.

Quantitative Data: Substrate Scope

Entry	Alkyne Substrate	Product	Yield (%)
1	Phenylacetylene	Ethyl 2,2-difluoro-4-phenylbut-3-enoate	88
2	4-Methylphenylacetylene	Ethyl 2,2-difluoro-4-(p-tolyl)but-3-enoate	85
3	4-Methoxyphenylacetylene	Ethyl 2,2-difluoro-4-(4-methoxyphenyl)but-3-enoate	82
4	4-Chlorophenylacetylene	Ethyl 4-(4-chlorophenyl)-2,2-difluorobut-3-enoate	92
5	1-Octyne	Ethyl 2,2-difluorodec-3-enoate	78
6	Cyclohexylacetylene	Ethyl 4-cyclohexyl-2,2-difluorobut-3-enoate	75

Proposed Reaction Mechanism



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Caption: Proposed radical mechanism for hydrodifluoroalkylation.

Copper-Catalyzed C3-H Difluoroacetylation of Quinoxalinones

Zhang and coworkers developed a direct C-H functionalization of quinoxalin-2(1H)-ones at the C3-position using ethyl bromodifluoroacetate.^[2] This reaction provides a straightforward method to access biologically relevant difluoroacetylated quinoxalinone derivatives.^[2] The reaction is believed to proceed through a radical-mediated pathway.^[2]

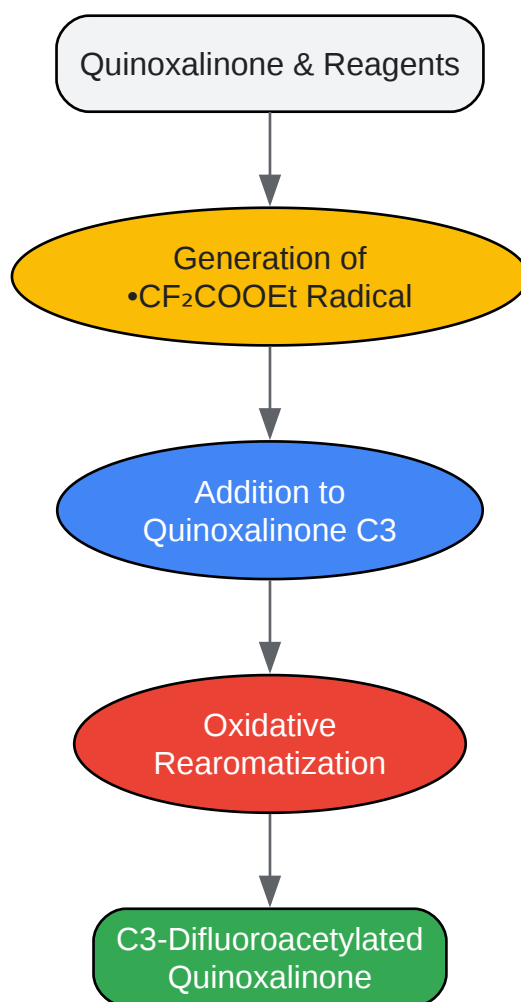
Experimental Protocol

In a sealed tube, quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), CuI (3.8 mg, 0.02 mmol, 10 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv.) were combined. The tube was evacuated and filled with argon. Ethyl bromodifluoroacetate (60.9 mg, 0.3 mmol, 1.5 equiv.) and 1,4-dioxane (2.0 mL) were added via syringe. The mixture was stirred at 120 °C for 12 hours. After cooling, the solvent was removed under reduced pressure, and the residue was purified by preparative thin-layer chromatography to give the desired product.

Quantitative Data: Substrate Scope

Entry	Quinoxalinone Substrate (R ¹)	Product	Yield (%)
1	H	3-(2-Ethoxy-1,1-difluoro-2-oxoethyl)quinoxalin-2(1H)-one	75
2	Me	3-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-1-methylquinoxalin-2(1H)-one	82
3	Et	1-Ethyl-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)quinoxalin-2(1H)-one	80
4	Bn	1-Benzyl-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)quinoxalin-2(1H)-one	78
5	6-Cl	6-Chloro-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)quinoxalin-2(1H)-one	72
6	6-Me	3-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-6-methylquinoxalin-2(1H)-one	76

Logical Relationship of Key Steps



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Caption: Key steps in the C-H difluoroacetylation of quinoxalinones.

Copper-Catalyzed Intramolecular Oxydifluoroalkylation of Hydroxyl-Containing Alkenes

This protocol from the group of Wang and Guo details a one-pot cyclization of hydroxyl-containing alkenes with ethyl bromodifluoroacetate to form valuable fluoroalkylated tetrahydrofurans and tetrahydropyrans.[3] The reaction is initiated by a difluoroalkylation of the alkene, followed by an intramolecular nucleophilic attack by the hydroxyl group.[3]

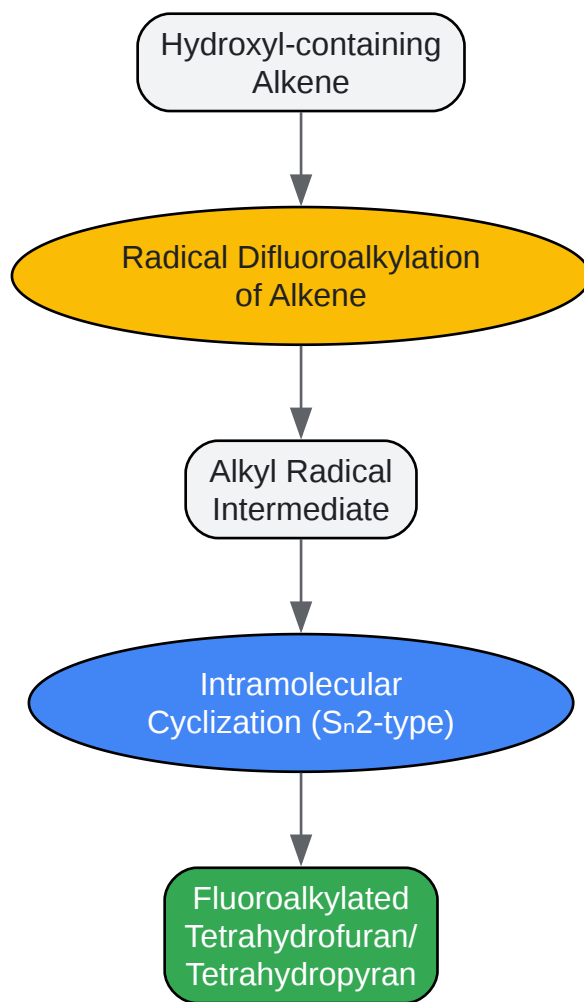
Experimental Protocol

To a solution of the hydroxyl-containing alkene (0.2 mmol, 1.0 equiv.) in DMSO (2.0 mL) were added CuI (3.8 mg, 0.02 mmol, 10 mol%), PMDETA (4.2 μ L, 0.02 mmol, 10 mol%), and Na₂CO₃ (42.4 mg, 0.4 mmol, 2.0 equiv.). Ethyl bromodifluoroacetate (60.9 mg, 0.3 mmol, 1.5 equiv.) was then added, and the mixture was stirred at 85 °C under an argon atmosphere for 12 hours. The reaction was then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by flash column chromatography.^[4]

Quantitative Data: Substrate Scope

Entry	Substrate	Product Ring Size	Yield (%)
1	4-Penten-1-ol	Tetrahydrofuran	81
2	5-Hexen-1-ol	Tetrahydropyran	75
3	(E)-5-Phenyl-4-penten-1-ol	Tetrahydrofuran	78
4	2-Allylphenol	Dihydrofuran	85
5	4-Penten-2-ol	Tetrahydrofuran	72 (as a mixture of diastereomers)

Reaction Pathway



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Caption: Pathway for the oxydifluoroalkylation of hydroxyl-alkenes.

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